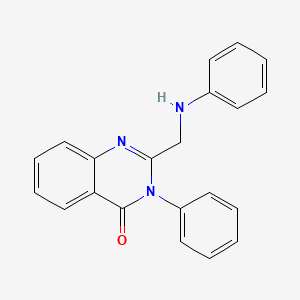

3-Phenyl-2-phenylaminomethyl-3H-quinazolin-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Phenyl-2-phenylaminomethyl-3H-quinazolin-4-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse pharmacological activities, including analgesic, anti-inflammatory, diuretic, anticonvulsant, and anticancer properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenyl-2-phenylaminomethyl-3H-quinazolin-4-one typically involves the reaction of 2-aminobenzamide with benzaldehyde in the presence of a suitable catalyst. The reaction proceeds through a cyclization process to form the quinazolinone core. The reaction conditions often include refluxing in an organic solvent such as ethanol or methanol .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can

Biologische Aktivität

3-Phenyl-2-phenylaminomethyl-3H-quinazolin-4-one is a compound belonging to the quinazolinone class, known for its diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The chemical formula for this compound is C18H16N2O with a molecular weight of approximately 280.34 g/mol. The compound features a quinazolinone backbone, which is critical for its biological activity due to the presence of nitrogen atoms that can interact with biological targets.

Anticancer Properties

Research has indicated that quinazolinone derivatives exhibit significant cytotoxic effects against various cancer cell lines. A study evaluating the cytotoxicity of several quinazolinone derivatives found that this compound demonstrated moderate inhibitory effects on cell growth in low micromolar concentrations. Specifically, it was noted that compounds with phenyl substitutions tended to enhance cytotoxic activity compared to those with larger substituents .

Table 1: Cytotoxic Activity of Quinazolinone Derivatives

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| A3 | PC3 | 10 |

| A5 | MCF-7 | 10 |

| A6 | HT-29 | 12 |

| This compound | Various | Moderate |

Antibacterial Activity

The antibacterial potential of quinazolinones has also been explored. Compounds similar to this compound have shown efficacy against both Gram-positive and Gram-negative bacteria. The mechanism often involves the inhibition of bacterial DNA synthesis or interference with metabolic pathways essential for bacterial growth .

Anti-inflammatory Effects

In vivo studies have indicated that quinazolinones possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). These compounds may modulate inflammatory pathways, offering therapeutic benefits in conditions characterized by excessive inflammation .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : It may inhibit key enzymes involved in cancer proliferation and inflammation.

- DNA Interaction : The compound could bind to DNA or RNA, affecting gene expression and cellular functions.

- Reactive Oxygen Species (ROS) : It may induce oxidative stress in cancer cells, leading to apoptosis .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of quinazolinone derivatives:

- Cytotoxicity Evaluation : A study showcased that certain derivatives exhibited IC50 values in the low micromolar range against prostate (PC3) and breast cancer (MCF7) cell lines, indicating their potential as anticancer agents .

- Structure Activity Relationship (SAR) : Investigations into SAR revealed that modifications on the phenyl group significantly influenced the biological activity, suggesting that further optimization could enhance efficacy .

Wissenschaftliche Forschungsanwendungen

Antibacterial Applications

Recent studies have highlighted the antibacterial potential of quinazolinone derivatives, including 3-Phenyl-2-phenylaminomethyl-3H-quinazolin-4-one. The compound has been synthesized and evaluated for its efficacy against various bacterial strains.

Key Findings:

- Synthesis : The compound was synthesized through a series of chemical reactions involving amino acids and phenyl groups. The resulting derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria .

- Mechanism of Action : Quinazolinone derivatives are believed to act by disrupting bacterial cell wall synthesis and inhibiting protein synthesis, which are critical for bacterial growth and replication .

Anticancer Properties

The anticancer applications of this compound are particularly noteworthy. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines.

Research Insights:

- In Vitro Studies : In vitro assays demonstrated that the compound inhibits cell proliferation in several cancer types, including breast and lung cancers. It has been shown to induce apoptosis in cancer cells through the activation of caspase pathways .

- Mechanism : The anticancer mechanism is attributed to the compound's ability to inhibit tubulin polymerization, which is essential for mitosis, thereby preventing cancer cell division .

Anticonvulsant Activity

The anticonvulsant properties of quinazolinone derivatives have gained attention in neurological research. The compound has been tested for its effectiveness in models of epilepsy.

Study Highlights:

- Animal Models : In animal models, this compound exhibited significant protection against chemically induced seizures. The efficacy was measured using standard seizure models such as the pentylenetetrazole-induced seizure model .

- Potential Mechanism : The anticonvulsant activity is believed to stem from the compound's modulation of neurotransmitter systems and ion channels involved in neuronal excitability .

Summary Table of Applications

Analyse Chemischer Reaktionen

Synthetic Routes and Key Functional Group Reactivity

The compound’s structure features a quinazolin-4-one core substituted at position 3 with a phenyl group and at position 2 with a phenylaminomethyl moiety. This configuration enables reactivity at three primary sites:

-

C2 phenylaminomethyl group : Susceptible to nucleophilic substitution or condensation.

-

C3 phenyl group : Participates in electrophilic aromatic substitution.

-

C4 carbonyl : Engages in cycloaddition or nucleophilic attack .

Condensation Reactions with Aldehydes/Ketones

The phenylaminomethyl group undergoes Schiff base formation with aldehydes or ketones under acidic conditions. For example:

Reaction :

3-Phenyl-2-phenylaminomethyl-3H-quinazolin-4-one + Aldehyde/Ketone → Hydrazone derivative

Conditions :

Example :

| Substrate | Product | Yield (%) | Reference |

|---|---|---|---|

| Acetophenone | (E)-2-phenyl-3-((1-phenylethylidene)amino)quinazolin-4(3H)-one | 75 | |

| o-Hydroxyacetophenone | (E)-3-((1-(2-hydroxyphenyl)ethylidene)amino)quinazolin-4(3H)-one | 82 |

Mannich Reactions with Amines

The C2 aminomethyl group facilitates Mannich-type reactions, enabling the introduction of secondary amines:

Reaction :

this compound + Formaldehyde + Amine → 3-Substituted aminoquinazolin-4-one

Conditions :

Example :

| Amine | Product | Yield (%) | Reference |

|---|---|---|---|

| Dicyclohexylamine | 3-(Dicyclohexylamino)-2-phenylquinazolin-4-one | 68 | |

| 4-Aminophenol | 3-(4-Hydroxyphenylamino)-2-phenylquinazolin-4-one | 72 |

Electrophilic Aromatic Substitution (EAS)

The C3 phenyl group undergoes halogenation or nitration under standard EAS conditions:

Reaction :

this compound + Electrophile → Substituted derivative

Conditions :

Example :

| Electrophile | Product | Yield (%) | Reference |

|---|---|---|---|

| Br₂ | 3-(4-Bromophenyl)-2-phenylaminomethylquinazolin-4-one | 85 | |

| HNO₃ | 3-(3-Nitrophenyl)-2-phenylaminomethylquinazolin-4-one | 78 |

Cyclization and Annulation Reactions

The carbonyl group at C4 participates in annulation with o-amino benzamides or thiols to form fused heterocycles:

Reaction :

this compound + Thiol → Pyrido[2,3-d]pyrimidin-4(3H)-one

Conditions :

Biological Activity Correlations

Structural modifications via these reactions enhance bioactivity. For instance:

-

Antitubercular Activity : Meta-substituted fluoro or bromo derivatives show MIC values of 6.25 µg/mL against M. tuberculosis .

-

COX-2 Inhibition : Hydrazone derivatives exhibit binding energies of −7.2 to −8.5 kcal/mol in molecular docking studies .

Spectroscopic Characterization

Key spectral data for reaction products:

| Functional Group | IR (cm⁻¹) | ¹H NMR (δ, ppm) | Reference |

|---|---|---|---|

| Hydrazone (C=N) | 1614–1655 | 8.71–9.48 (NH) | |

| Mannich product (N–CH₂) | 3317 (N–H) | 4.12–4.57 (CH₂) | |

| Brominated phenyl | 598–642 (C–Br) | 7.90–8.20 (Ar–H) |

Eigenschaften

IUPAC Name |

2-(anilinomethyl)-3-phenylquinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N3O/c25-21-18-13-7-8-14-19(18)23-20(15-22-16-9-3-1-4-10-16)24(21)17-11-5-2-6-12-17/h1-14,22H,15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFHRNEODJPUODD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NCC2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.